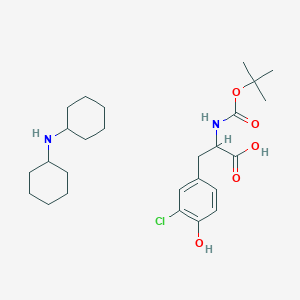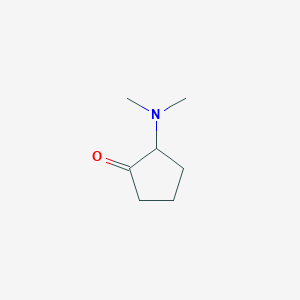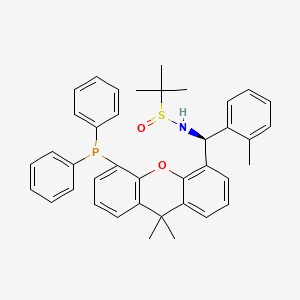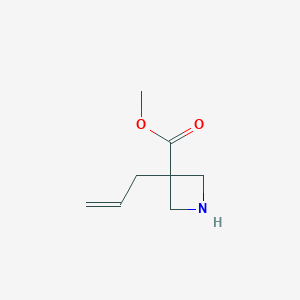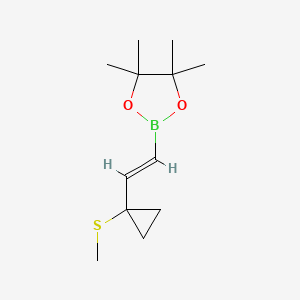
4,4,5,5-Tetramethyl-2-(2-(1-(methylthio)cyclopropyl)vinyl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane is an organoboron compound that features a dioxaborolane ring. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane typically involves the reaction of pinacol with boronic acid derivatives. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and yield. The use of automated systems ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids.
Reduction: It can be reduced to form boranes.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reactions are typically carried out under an inert atmosphere to prevent oxidation .
Major Products
The major products formed from these reactions include various boronic acids, boranes, and substituted organic compounds that are useful in further synthetic applications .
Scientific Research Applications
4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane exerts its effects involves the formation of boron-oxygen and boron-carbon bonds. These bonds are crucial in various catalytic cycles, particularly in palladium-catalyzed cross-coupling reactions. The molecular targets include organic substrates that undergo transformation through the formation of intermediate complexes with the boron compound .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound is similar in structure but lacks the cyclopropyl and methylsulfanyl groups.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features an isopropoxy group instead of the cyclopropyl and methylsulfanyl groups.
4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane: This compound has a vinyl group in place of the cyclopropyl and methylsulfanyl groups.
Uniqueness
The uniqueness of 4,4,5,5-tetramethyl-2-{2-[1-(methylsulfanyl)cyclopropyl]ethenyl}-1,3,2-dioxaborolane lies in its ability to participate in a wide range of chemical reactions due to the presence of the cyclopropyl and methylsulfanyl groups. These groups enhance its reactivity and make it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C12H21BO2S |
|---|---|
Molecular Weight |
240.17 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-(1-methylsulfanylcyclopropyl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H21BO2S/c1-10(2)11(3,4)15-13(14-10)9-8-12(16-5)6-7-12/h8-9H,6-7H2,1-5H3/b9-8+ |
InChI Key |
UCYFFGAZGXSPPH-CMDGGOBGSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)SC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
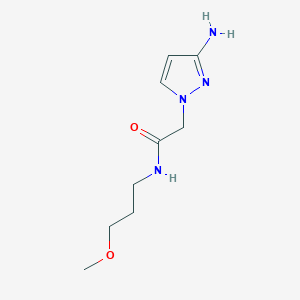
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
